![molecular formula C27H27NO11 B140698 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside CAS No. 138906-41-9](/img/structure/B140698.png)
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
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Overview
Description
4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is a compound with the molecular formula C27H27NO11 . It is an innovative biomedical compound that holds promise in the realm of disease research . Its remarkable attributes encompass potent anti-inflammatory, anti-cancer, and anti-microbial capabilities .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. The InChI code and SMILES notation provide a textual representation of the compound’s structure . The compound’s molecular weight is 541.5 g/mol .Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a melting point of 146.0 to 150.0 °C . The specific rotation [a]20/D is +52.0 to +56.0 deg (C=1, CHCl3) .Scientific Research Applications
Medicinal Chemistry: Anticancer Research
This compound has shown promise in anticancer research due to its ability to interact with various biological targets. Its structural complexity allows it to bind selectively to cancer cell receptors, potentially inhibiting growth or inducing apoptosis .
Biotechnology: Enzyme Inhibition Studies
In biotechnology, the compound is used to study enzyme inhibition. Its unique molecular structure can selectively inhibit enzymes that are crucial in disease pathways, making it valuable for developing new therapeutic strategies .
Analytical Chemistry: Chromatography
Analytical chemists utilize this compound in chromatography as a standard for calibrating equipment. Its distinct chemical properties ensure precise measurements and help in the identification of similar compounds .
Environmental Science: Pollutant Degradation
Research suggests that derivatives of this compound could be used in environmental applications, such as the degradation of pollutants. Its reactive nature may help break down toxic substances into less harmful ones .
Material Science: Sensor Development
The compound’s sensitivity to light and heat makes it suitable for developing sensors. These sensors can detect changes in environmental conditions or the presence of specific chemicals .
Pharmaceutical Formulation: Drug Delivery
Due to its solubility and stability properties, the compound is being explored as a carrier in drug delivery systems. It could help transport medications to targeted areas in the body more efficiently .
Neurology: Neurodegenerative Disease Research
Its potential anti-inflammatory and antioxidant properties are of interest in neurology, particularly for researching treatments for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Microbiology: Antimicrobial Activity
The compound has shown antimicrobial properties, making it a candidate for developing new antibiotics. Its ability to disrupt microbial cell walls could be key in combating antibiotic-resistant bacteria .
Future Directions
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO11/c1-14(29)35-13-21-23(36-15(2)30)24(37-16(3)31)22(27(39-21)38-18-11-9-17(34-4)10-12-18)28-25(32)19-7-5-6-8-20(19)26(28)33/h5-12,21-24,27H,13H2,1-4H3/t21-,22-,23-,24-,27-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSPBIYKEHIGHE-XMPCBSOPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60458947 |
Source
|
Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside | |
CAS RN |
138906-41-9 |
Source
|
Record name | 4-Methoxyphenyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60458947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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